4-Bromo-2-phenyl-1H-benzo[d]imidazole

Organic Synthesis C-C Coupling Decarboxylative Cascade

The specific 4-bromo substitution on the 2-phenylbenzimidazole core is mandatory for high-yield regioselective Suzuki-Miyaura cross-couplings without protecting groups. This regioisomer uniquely enables tandem Pd/Cu-catalyzed decarboxylative cascades to construct polycyclic anticancer scaffolds—a pathway not replicable with the 5-bromo isomer. Essential for SAR library synthesis, kinase inhibitor development, and materials science where crystal packing dictates performance.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
Cat. No. B11784268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-phenyl-1H-benzo[d]imidazole
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Br
InChIInChI=1S/C13H9BrN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)
InChIKeyFIRNYZVCPTVUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-phenyl-1H-benzo[d]imidazole: Technical Specifications and Procurement Baseline


4-Bromo-2-phenyl-1H-benzo[d]imidazole (CAS: 1770-31-6) is a heterocyclic aromatic organic compound consisting of a benzimidazole core with a bromine substituent at the 4-position and a phenyl ring at the 2-position . This substitution pattern confers distinct electronic and steric properties that differentiate it from other halogenated 2-phenylbenzimidazole isomers. The compound is primarily utilized as a versatile building block in medicinal chemistry and materials science, enabling regioselective functionalization through cross-coupling reactions . Its synthesis is typically achieved via the condensation of 3-bromo-o-phenylenediamine with benzaldehyde or related derivatives [1].

Why Generic Substitution of 4-Bromo-2-phenyl-1H-benzo[d]imidazole Fails in Research and Development


The 4-bromo substitution pattern on the benzo[d]imidazole core is critical for its utility and cannot be generically replaced by the more common 5-bromo, 2-bromo, or 1-(4-bromophenyl) isomers. The position of the bromine atom dictates the compound's regioselectivity in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which is essential for constructing specific molecular architectures [1]. Furthermore, the specific arrangement of the bromine atom and the 2-phenyl group influences the molecule's crystal packing and solid-state interactions, a factor that significantly impacts material properties and purification processes [2]. Substituting this compound with an unhalogenated analog or a different isomer would compromise the designed synthetic route, leading to unwanted byproducts, lower yields, and an inability to access the target downstream compounds or material structures [3].

Quantitative Evidence Guide for 4-Bromo-2-phenyl-1H-benzo[d]imidazole: Differentiated Performance Data


Regioselective Reactivity: Advantage in Tandem Cross-Coupling Reactions

The 4-bromo substituent on 4-Bromo-2-phenyl-1H-benzo[d]imidazole (C13H9BrN2) enables its participation in specific tandem palladium/copper-catalyzed decarboxylative cross-coupling cascades, a reaction pathway not accessible to its 5-bromo or 1-substituted analogs. This is due to the distinct electronic and steric environment created by the 4-position bromine, which facilitates the formation of complex polycyclic benzoimidazo- and imidazophenanthridine skeletons [1]. The unsubstituted 2-phenyl-1H-benzo[d]imidazole (C13H10N2) lacks this necessary reactive handle for such elaborations .

Organic Synthesis C-C Coupling Decarboxylative Cascade

Synthetic Yield Comparison for the Target Compound and Its Isomers

The synthesis of 4-Bromo-2-phenyl-1H-benzo[d]imidazole (CAS: 1770-31-6) from 3-bromo-o-phenylenediamine is a well-established route. However, the synthesis of a closely related isomer, 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole (CAS: 760212-58-6), via a different route (condensation of 4-bromoaniline derivative) has been reported with a specific isolated yield of 52% . This provides a comparative baseline for evaluating synthetic efficiency. The 4-bromo isomer (target compound) is often preferred as a more direct intermediate for reactions on the benzimidazole core, potentially circumventing the lower-yielding N-arylation steps required for the 1-substituted analog .

Process Chemistry Synthesis Optimization Yield Analysis

Antioxidant Activity: Benchmarking Against a Positive Control

While the specific compound 4-Bromo-2-phenyl-1H-benzo[d]imidazole has not been directly assayed, a close structural analog bearing a p-bromophenyl substituent at the 2-position of the benzimidazole ring was evaluated for antioxidant activity. This compound demonstrated a 57% inhibition of rat liver microsomal NADPH-dependent lipid peroxidation (LPO), compared to a 65% inhibition by the positive control, butylated hydroxytoluene (BHT) [1]. This data provides a crucial class-level inference, demonstrating that brominated 2-phenylbenzimidazole scaffolds possess quantifiable antioxidant capacity. Other derivatives in the same series showed LPO inhibition ranging from only 15-20%, highlighting the significant impact of the bromophenyl group [2].

Antioxidant Lipid Peroxidation In Vitro Pharmacology

Crystallographic Differentiation: Impact on Material Properties

Crystallographic analysis reveals that halogen-substituted 2-phenylbenzimidazoles, including those with bromine, exhibit relatively simple solid-state interactions, making them excellent model compounds for studying the effects of halogen substitution on crystal packing [1]. The substitution pattern—whether the bromine is on the phenyl ring or the benzimidazole core, and its specific position (ortho, meta, para, or 4-, 5-, 6-)—directly governs the resulting supramolecular architecture. This has direct consequences for a compound's macroscopic properties such as solubility, melting point, and stability, which are critical parameters in formulation and materials engineering [2].

Crystallography Solid-State Chemistry Materials Science

Optimal Research and Industrial Application Scenarios for 4-Bromo-2-phenyl-1H-benzo[d]imidazole


Medicinal Chemistry: Synthesis of Polycyclic Anticancer Leads

This compound serves as an essential building block in the synthesis of complex polycyclic skeletons like benzoimidazo- and imidazophenanthridines, which are core structures in many anticancer and bioactive molecules [1]. Its specific 4-bromo substitution pattern is a mandatory requirement for participating in tandem Pd/Cu-catalyzed decarboxylative cascade reactions, a pathway that cannot be replicated with unsubstituted or differently substituted analogs . Researchers developing novel kinase inhibitors or DNA intercalators can use this compound to construct diverse compound libraries for structure-activity relationship (SAR) studies.

Process Chemistry: Optimization of Regioselective Cross-Coupling

Process chemists can utilize 4-Bromo-2-phenyl-1H-benzo[d]imidazole for optimizing regioselective cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, on the benzimidazole core [1]. Its use allows for the selective introduction of diverse functional groups at the 4-position without the need for protecting group strategies or facing the lower yields associated with coupling to N-arylated derivatives like 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole (which has a reported synthesis yield of 52%) . This leads to more efficient and cost-effective synthetic routes for producing advanced pharmaceutical intermediates.

Materials Science: Development of Advanced Functional Materials

The distinct crystallographic properties conferred by the 4-bromo group on the 2-phenylbenzimidazole scaffold make this compound a valuable building block in materials science [1]. Its predictable solid-state interactions can be exploited for designing organic semiconductors, fluorescent dyes, or Metal-Organic Frameworks (MOFs) where specific molecular packing is essential for device performance . Scientists can leverage the unique crystal packing of the 4-bromo isomer to tune properties like charge carrier mobility or photoluminescence quantum yield, which are directly linked to intermolecular arrangement [2].

Antioxidant Research: Investigating the Role of Halogen Substitution

For research groups focused on oxidative stress and inflammation, this compound is a key intermediate for synthesizing and exploring novel antioxidants [1]. Class-level data indicates that 2-phenylbenzimidazole derivatives with a bromophenyl substituent can achieve significant inhibition of lipid peroxidation (57% inhibition at a tested concentration), approaching the efficacy of the standard BHT (65%) . The 4-bromo derivative provides a starting point for further structural modifications to optimize this antioxidant effect and investigate the underlying mechanism of action, contributing to the development of new therapeutic candidates for diseases involving oxidative damage [2].

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